6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide
Description
6-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide is a synthetic quinazolinone derivative characterized by:
- A hexanamide linker connecting the quinazolinone to a 2-chlorobenzyl substituent, enhancing lipophilicity and membrane permeability.
- Molecular formula C₂₁H₂₂BrClN₃O₂S (calculated molecular weight: 513.84 g/mol).
Quinazolinones are known for antimicrobial, anticancer, and enzyme-inhibitory properties. The sulfanylidene (thiocarbonyl) group at position 2 increases metabolic stability compared to carbonyl analogs .
Properties
CAS No. |
422288-27-5 |
|---|---|
Molecular Formula |
C21H21BrClN3O2S |
Molecular Weight |
494.83 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide |
InChI |
InChI=1S/C21H21BrClN3O2S/c22-15-9-10-18-16(12-15)20(28)26(21(29)25-18)11-5-1-2-8-19(27)24-13-14-6-3-4-7-17(14)23/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,24,27)(H,25,29) |
InChI Key |
DJGWGBKOCNNKDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in the Quinazolinone Core
Table 1: Substituent Variations in Quinazolinone Derivatives
Key Observations :
- Replacement of the 6-bromo group with morpholin-4-yl (BB02788) reduces molecular weight and enhances solubility due to the polar morpholine group .
- Compound 4a () replaces sulfanylidene (C=S) with a sulfanyl (C–S) group, reducing electrophilicity and possibly diminishing covalent binding to biological targets.
Key Observations :
- Microwave irradiation (e.g., , °C for 1 h) is a common method for quinazolinone synthesis, improving reaction efficiency compared to conventional heating.
- The target compound’s synthesis likely follows a similar pathway to , using a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) and brominated precursors.
Key Observations :
- Hexanamide-linked compounds (e.g., ) show enhanced antibacterial activity when combined with ciprofloxacin, suggesting the target compound’s amide linker may synergize with antibiotics .
- The 2-chlorobenzyl group in the target compound likely enhances lipophilicity, promoting blood-brain barrier penetration compared to pyridine or morpholine analogs.
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